4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a complex organic compound that features a combination of several functional groups, including an oxadiazole ring, a chlorophenyl group, a cyano group, and a benzothiophene moiety
Preparation Methods
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the chlorophenyl group via electrophilic aromatic substitution. The cyano group can be introduced through nucleophilic substitution reactions, and the benzothiophene moiety can be synthesized through cyclization of appropriate precursors. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interfering with cellular signaling pathways. Detailed studies would be required to elucidate the exact mechanism of action for each application .
Comparison with Similar Compounds
Similar compounds to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide include other oxadiazole derivatives, chlorophenyl compounds, and benzothiophene analogs. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C22H21ClN4O2S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
InChI |
InChI=1S/C22H21ClN4O2S/c1-13-5-10-16-17(12-24)22(30-18(16)11-13)25-19(28)3-2-4-20-26-21(27-29-20)14-6-8-15(23)9-7-14/h6-9,13H,2-5,10-11H2,1H3,(H,25,28) |
InChI Key |
WEKULDGCPFUSPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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